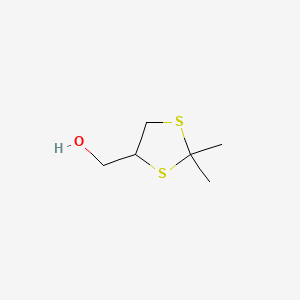
(2,2-dimethyl-1,3-dithiolan-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-dimethyl-1,3-dithiolan-4-yl)methanol is an organic compound with the molecular formula C6H12OS2 It is a member of the dithiolane family, characterized by a five-membered ring containing two sulfur atoms
Métodos De Preparación
(2,2-dimethyl-1,3-dithiolan-4-yl)methanol can be synthesized through the reaction of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions typically involve mild temperatures and the use of solvents such as petroleum ether. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
(2,2-dimethyl-1,3-dithiolan-4-yl)methanol undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
(2,2-dimethyl-1,3-dithiolan-4-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the protection of carbonyl compounds.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems, especially in the context of sulfur-containing biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting sulfur-related metabolic pathways.
Mecanismo De Acción
The mechanism of action of (2,2-dimethyl-1,3-dithiolan-4-yl)methanol involves its interaction with various molecular targets, primarily through its sulfur atoms. These interactions can lead to the formation of stable complexes with metal ions or the modulation of enzyme activity. The compound’s ability to undergo redox reactions also plays a crucial role in its biological and chemical effects .
Comparación Con Compuestos Similares
(2,2-dimethyl-1,3-dithiolan-4-yl)methanol can be compared with other similar compounds such as:
2,2-Dimethyl-1,3-dioxolane-4-methanol: This compound has a similar structure but contains oxygen atoms instead of sulfur, leading to different chemical properties and reactivity.
1,3-Dithiolane, 2,2-dimethyl-: This compound lacks the methanol group, which affects its solubility and reactivity.
2,2-Diethyl-1,3-dithiolane: This compound has ethyl groups instead of methyl groups, resulting in different steric and electronic effects.
Propiedades
Número CAS |
5694-47-3 |
|---|---|
Fórmula molecular |
C6H12OS2 |
Peso molecular |
164.3 g/mol |
Nombre IUPAC |
(2,2-dimethyl-1,3-dithiolan-4-yl)methanol |
InChI |
InChI=1S/C6H12OS2/c1-6(2)8-4-5(3-7)9-6/h5,7H,3-4H2,1-2H3 |
Clave InChI |
MPNNLCONPWKVOX-UHFFFAOYSA-N |
SMILES canónico |
CC1(SCC(S1)CO)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















